(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H10ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopropyl group attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized with a chlorine atom at the 4-position. This can be done using chlorinating agents like thionyl chloride or sulfuryl chloride.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The chlorine atom on the thiophene ring can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorothiophen-2-yl)methanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: Contains a pyridine ring instead of thiophene, leading to variations in electronic properties and reactivity.
Uniqueness
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the chlorinated thiophene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10ClNS |
---|---|
Molekulargewicht |
187.69 g/mol |
IUPAC-Name |
[2-(4-chlorothiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10ClNS/c9-6-2-8(11-4-6)7-1-5(7)3-10/h2,4-5,7H,1,3,10H2 |
InChI-Schlüssel |
INEMJBJVSNDSTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC(=CS2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.